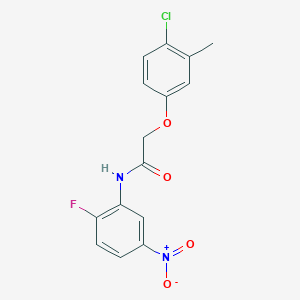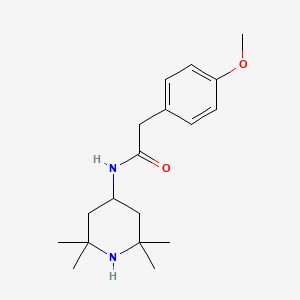
2-(4-chloro-3-methylphenoxy)-N-(2-fluoro-5-nitrophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chloro-3-methylphenoxy)-N-(2-fluoro-5-nitrophenyl)acetamide, also known as CF3, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.
Mecanismo De Acción
The mechanism of action of 2-(4-chloro-3-methylphenoxy)-N-(2-fluoro-5-nitrophenyl)acetamide is not fully understood. However, studies have shown that it works by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It also appears to have an effect on the immune system, which may contribute to its anti-cancer properties.
Biochemical and Physiological Effects:
2-(4-chloro-3-methylphenoxy)-N-(2-fluoro-5-nitrophenyl)acetamide has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. It has also been found to have antioxidant properties, which may contribute to its therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-(4-chloro-3-methylphenoxy)-N-(2-fluoro-5-nitrophenyl)acetamide is its potential therapeutic applications in various areas of scientific research. However, there are also some limitations to its use in lab experiments. For example, it can be difficult to synthesize and purify, and it may have limited solubility in certain solvents.
Direcciones Futuras
There are many future directions for research on 2-(4-chloro-3-methylphenoxy)-N-(2-fluoro-5-nitrophenyl)acetamide. One area of interest is in the development of new cancer therapies that incorporate 2-(4-chloro-3-methylphenoxy)-N-(2-fluoro-5-nitrophenyl)acetamide. Another area of interest is in the study of its potential applications in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of 2-(4-chloro-3-methylphenoxy)-N-(2-fluoro-5-nitrophenyl)acetamide and its potential side effects.
Métodos De Síntesis
2-(4-chloro-3-methylphenoxy)-N-(2-fluoro-5-nitrophenyl)acetamide is synthesized using a multi-step process that involves the reaction of 4-chloro-3-methylphenol with 2-fluoro-5-nitroaniline in the presence of a base. The resulting product is then treated with acetic anhydride and a catalyst to obtain 2-(4-chloro-3-methylphenoxy)-N-(2-fluoro-5-nitrophenyl)acetamide.
Aplicaciones Científicas De Investigación
2-(4-chloro-3-methylphenoxy)-N-(2-fluoro-5-nitrophenyl)acetamide has been extensively studied for its potential applications in various areas of scientific research. One of the most promising areas of application is in the field of cancer research. Studies have shown that 2-(4-chloro-3-methylphenoxy)-N-(2-fluoro-5-nitrophenyl)acetamide has anti-cancer properties and can inhibit the growth of cancer cells. It has also been found to be effective in treating other diseases, such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N-(2-fluoro-5-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClFN2O4/c1-9-6-11(3-4-12(9)16)23-8-15(20)18-14-7-10(19(21)22)2-5-13(14)17/h2-7H,8H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCGGLPGTXJJMKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClFN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chloro-3-methylphenoxy)-N-(2-fluoro-5-nitrophenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(dimethylamino)phenyl]-3-nitrobenzamide](/img/structure/B5710590.png)
![3-[(2-methoxybenzyl)oxy]-4-methyl-6H-benzo[c]chromen-6-one](/img/structure/B5710595.png)
![4-{[({[2-(trifluoromethyl)phenyl]amino}carbonyl)amino]methyl}benzoic acid](/img/structure/B5710601.png)
![4-[(3-bromo-4,5-dimethoxybenzylidene)amino]-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B5710639.png)

![4-[(acetylamino)methyl]-4-(3,4-dimethoxyphenyl)cyclohexyl acetate](/img/structure/B5710650.png)


![3-[4-(2-fluorophenyl)-1-piperazinyl]-N-(4-methylphenyl)propanamide](/img/structure/B5710670.png)
![2-[(4-allyl-5-cyclopropyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-chlorophenyl)acetamide](/img/structure/B5710677.png)

